molecular formula C20H20N2O3 B6112005 1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B6112005
M. Wt: 336.4 g/mol
InChI Key: VMWOVAQTEVZAQV-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinoline core substituted with ethyl, methyl, and methoxyphenyl groups. The 4-oxo moiety and carboxamide linkage at position 6 contribute to its structural uniqueness.

Properties

IUPAC Name

1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxoquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-13(2)11-18(23)15-12-14(9-10-17(15)22)20(24)21-16-7-5-6-8-19(16)25-3/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOVAQTEVZAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Gould-Jacobs reaction involves thermal cyclization of malonic acid derivatives to form 4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters. For example, ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate is synthesized by refluxing a malonic acid derivative in diphenyl ether at 250°C under microwave irradiation. This step achieves cyclization with a 70% yield, confirmed by TLC and recrystallization from ethanol.

Substitution and Solvent Effects

Cyclization efficiency depends on solvent polarity and temperature. High-boiling solvents like diphenyl ether facilitate the reaction at elevated temperatures, while electron-withdrawing groups on the starting material enhance cyclization rates. For instance, using 2-chlorobenzoic acid as a catalyst improves reaction kinetics by stabilizing intermediate enolate species.

N-Alkylation for Ethyl Group Introduction

Alkylation Protocol

After cyclization, the 1-position of the quinoline core is alkylated using ethyl bromide or iodide in the presence of sodium hydride (NaH). This step is performed in anhydrous DMF at 0–5°C to minimize side reactions. The reaction mixture is stirred for 12–18 hours, followed by hydrolysis with 10% NaOH to yield the carboxylic acid intermediate.

Yield Optimization

Yields for N-alkylation range from 60% to 85%, depending on the alkylating agent’s reactivity. Steric hindrance from the 2-methyl group necessitates prolonged reaction times (24–48 hours) to achieve complete substitution.

Amidation for Carboxamide Formation

Coupling with 2-Methoxyaniline

The carboxylic acid intermediate is activated using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) and coupled with 2-methoxyaniline in DMF. This solid-phase procedure minimizes byproducts, achieving amidation yields of 80–90% after purification by recrystallization.

Reaction Monitoring

The reaction progress is tracked via LCMS and 1H^1H-NMR spectroscopy. For example, the disappearance of the carboxylic acid proton at δ 12.5 ppm and the appearance of an amide proton at δ 8.3 ppm confirm successful coupling.

Analytical Characterization

Spectroscopic Methods

  • 1H^1H-NMR : Key signals include the ethyl group’s triplet at δ 1.4 ppm (CH3_3) and the methoxy group’s singlet at δ 3.8 ppm.

  • IR Spectroscopy : Stretching vibrations at 1700 cm1^{-1} (C=O) and 1650 cm1^{-1} (amide I) validate functional groups.

Chromatographic Purity Assessment

HPLC with a C18 column and acetonitrile/water mobile phase (70:30) confirms ≥98% purity. Retention times for the final product typically range from 6.2 to 6.8 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the 3-position is mitigated by using bulky bases like potassium tert-butoxide, which favor N-alkylation over O-alkylation.

Scalability Issues

Large-scale synthesis faces challenges in heat dissipation during cyclization. Switching from microwave irradiation to oil-bath heating with mechanical stirring improves reproducibility at the kilogram scale.

StepConditionsYield (%)Purity (%)Source
Gould-Jacobs CyclizationDiphenyl ether, 250°C, microwave7095
N-AlkylationDMF, NaH, 0°C, 24 h7890
AmidationDMF, PyBrop, 2-methoxyaniline8598

Chemical Reactions Analysis

Types of Reactions: 1-

Biological Activity

1-Ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiplatelet, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of approximately 286.33 g/mol. The compound's structure includes a quinoline core, which is known for its pharmacological potential.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit notable antimicrobial properties. In a study evaluating various quinoline compounds, it was found that modifications to the quinoline structure can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
This compound0.51.0S. aureus
Other Quinoline DerivativesVariesVariesE. coli, B. cereus

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the effectiveness of the compound against bacterial strains, suggesting potential for development as an antimicrobial agent .

Antiplatelet Activity

In vitro studies have indicated that certain quinolone derivatives can inhibit platelet aggregation. Specifically, the compound has been shown to interfere with cyclooxygenase pathways, leading to reduced thromboxane A2 levels and subsequent inhibition of platelet aggregation.

A comparative study highlighted the following findings:

CompoundEffect on Platelet Aggregation
This compoundSignificant Inhibition
AcetoxyquinolonesVariable Effects

This antiplatelet action suggests potential therapeutic implications in cardiovascular diseases .

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. In one study, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve induction of apoptosis through modulation of apoptotic pathways.

Cell LineIC50 (µM)
MCF-7 (breast)15
HT-29 (colon)20

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics, showing promising results in reducing infection rates.
  • Cardiovascular Health : Another study investigated its role in preventing thrombotic events in patients with a history of cardiovascular diseases, demonstrating a significant reduction in platelet aggregation.
  • Cancer Treatment : A pilot study evaluated its use in combination therapy for patients with advanced cancer, revealing enhanced efficacy when used alongside standard chemotherapeutics.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of 4-oxoquinolines, which are known for their significant biological and synthetic versatility. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Anticancer Activity

Research has shown that derivatives of 4-oxoquinolines exhibit anticancer properties. For instance, studies indicate that compounds similar to 1-ethyl-N-(2-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study investigated the synthesis of several 4-oxoquinoline derivatives and their activity against human cancer cell lines. The results demonstrated that specific modifications to the quinoline structure enhanced cytotoxicity against cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. 4-Oxoquinolines have been recognized for their broad-spectrum antimicrobial effects against bacteria and fungi.

Case Study:
In one study, derivatives were tested against various bacterial strains, showing significant inhibition of growth, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to interference with bacterial DNA synthesis .

Antiviral Activity

Recent research has explored the antiviral potential of 4-oxoquinoline derivatives. These compounds have shown efficacy against viruses such as HIV and HSV.

Case Study:
A derivative similar to the compound was synthesized and evaluated for its antiviral activity. Results indicated that it inhibited viral replication effectively in vitro, highlighting its potential as a lead compound for further development in antiviral therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHCT116 (Colon Cancer)5.0
AntimicrobialStaphylococcus aureus10.0
AntiviralHIV3.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

The compound shares structural motifs with several dihydroquinoline and dihydroisoquinoline derivatives. A comparative analysis is provided below:

Compound Name/ID Core Structure Substituents/Modifications Key Properties/Applications References
Target Compound 1,4-dihydroquinoline - 1-Ethyl
- 2-Methyl
- 6-Carboxamide (N-2-methoxyphenyl)
- 4-Oxo
Unknown (synthesis-focused evidence)
2-(2-Aminoethoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)quinoline-6-carboxamide Quinoline - 2-Aminoethoxy
- 6-Carboxamide (N-aryl with dihydrodioxine)
Fluorescent probe or therapeutic candidate (based on synthesis complexity)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 3,4-Dihydroisoquinoline - 1-Methyl
- 2-Carboxylate (ethyl ester)
- 6,7-Dimethoxy
Known anticonvulsant or kinase inhibitor scaffold
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 3,4-Dihydroisoquinoline - 1-Methyl
- 2-Carboxamide (N-phenyl)
- 6,7-Dimethoxy
Potential CNS-targeting agent (amide-driven bioavailability)

Key Differences and Implications

Core Structure: The target compound’s 1,4-dihydroquinoline core differs from the 3,4-dihydroisoquinoline scaffolds in .

Methoxy groups enhance lipophilicity and metabolic stability compared to unmethylated aryl systems . The 1-ethyl and 2-methyl substituents may reduce rotational freedom compared to smaller groups (e.g., methyl in 6d), influencing conformational stability .

Synthetic Complexity: The target compound’s synthesis (as inferred from ) involves multi-step coupling of quinoline precursors in DMF, whereas analogues in are derived from simpler isoquinoline esterifications or acylations .

Physicochemical and Functional Comparisons

  • Electrophilic Reactivity : The 4-oxo group in the target compound may participate in hydrogen bonding or redox reactions, unlike the ester or sulfonyl groups in analogues .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Characteristic peaks include δ 12.08 (s, NH) and 8.08 (d, ArH) in DMSO-d₆ .
  • HR-MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
    Discrepancies (e.g., unexpected peaks) require orthogonal methods like reverse-phase HPLC (C18 column, acetonitrile/water) or repetition under anhydrous conditions .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Store in airtight containers under nitrogen to prevent moisture absorption.
  • Monitor electrostatic discharge risks with grounded equipment .

How can researchers design robust in vitro assays to evaluate biological activity?

Q. Advanced

  • Cell viability assays : MTT or ATP-based assays with IC₅₀ determination in cancer cell lines (e.g., MCF-7).
  • Target engagement : Validate via enzymatic inhibition assays (e.g., kinase activity) or Western blotting for downstream biomarkers.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine) to normalize data .

What structural features drive target interactions, and how can this be validated experimentally?

Q. Advanced

  • Key groups : The 4-oxo-quinoline core and N-(2-methoxyphenyl) carboxamide mediate hydrogen bonding.
  • Validation : Competitive binding assays (SPR) or site-directed mutagenesis of target proteins (e.g., kinases) to identify critical residues .

How should contradictory efficacy data across studies be addressed?

Q. Advanced

  • Standardize protocols : Control cell passage number, serum concentration, and incubation time.
  • Post-assay analysis : Verify compound stability via HPLC and confirm target expression levels (qPCR).
  • Meta-analysis : Compare IC₅₀ values under consistent pH (7.4) and temperature (37°C) .

What computational tools predict ADMET properties, and how do they guide experimentation?

Q. Advanced

  • ADMET prediction : SwissADME for logP (>3 indicates poor solubility) and pkCSM for hepatic clearance.
  • Docking studies : AutoDock Vina to model binding with CYP450 isoforms, prioritizing in vitro metabolism assays .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced

  • Salt formation : Hydrochloride salt to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes for prolonged circulation.
  • Pharmacokinetics : Conduct IV/PO studies in rodents to assess AUC and Cₘₐₓ .

How is metabolic stability evaluated, and what techniques are required?

Q. Advanced

  • Liver microsomes : Incubate compound (1–10 µM) with NADPH and monitor depletion via LC-MS/MS over 60 minutes.
  • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

What scaling strategies maintain purity during gram-scale synthesis?

Q. Advanced

  • Reaction optimization : Use jacketed reactors for exothermic steps (e.g., alkylation) and control addition rates.
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 70:30) for higher throughput.
  • Process analytics : In-line FTIR to monitor intermediate formation .

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